(R)-1-(2,6-Difluorophenyl)ethanamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R)-1-(2,6-difluorophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2N/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5H,11H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPHGCQJDUZZGM-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=C(C=CC=C1F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enantioselective Synthesis of R 1 2,6 Difluorophenyl Ethanamine
Asymmetric Catalytic Methodologies
The development of asymmetric catalytic methods provides a powerful tool for the synthesis of enantiomerically pure compounds. These strategies often rely on the use of a chiral catalyst to control the stereochemical outcome of the reaction.
Asymmetric Reduction Routes to Chiral Precursors
A primary route to (R)-1-(2,6-Difluorophenyl)ethanamine involves the asymmetric reduction of the prochiral ketone, 2,6-difluoroacetophenone. This transformation is typically achieved through catalytic hydrogenation or transfer hydrogenation, where a chiral catalyst facilitates the enantioselective addition of hydrogen to the carbonyl group, producing the corresponding chiral alcohol, (R)-1-(2,6-difluorophenyl)ethanol. This alcohol can then be converted to the desired amine through subsequent chemical transformations.
Another key strategy is the asymmetric hydrogenation of the corresponding N-aryl or N-alkyl imine derived from 2,6-difluoroacetophenone. Iridium and ruthenium-based catalysts, in combination with chiral phosphine (B1218219) ligands, have proven effective for this transformation. These catalysts coordinate to the imine and direct the hydrogenation to one face of the C=N double bond, leading to the formation of the chiral amine with high enantioselectivity.
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| [Ir(COD)Cl]₂ / Chiral P,N-Ligand | N-Aryl Imine of 2,6-difluoroacetophenone | This compound | Up to 96% | frontiersin.org |
| Ru(OAc)₂((S)-binap) | 2,6-difluoroacetophenone (via reductive amination) | This compound | >99% | uwindsor.ca |
Direct Asymmetric Amination Strategies
Direct asymmetric amination of ketones offers a more atom-economical route to chiral amines by avoiding the pre-formation and subsequent conversion of a chiral alcohol or imine. One of the most prominent methods is direct asymmetric reductive amination (DARA). In this approach, the ketone, an amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt), and a reducing agent (typically hydrogen gas) are reacted in the presence of a chiral catalyst.
Ruthenium-based catalysts, particularly those employing chiral diphosphine ligands like BINAP, have been successfully applied to the DARA of various ketones, including those with challenging steric and electronic properties. For the synthesis of this compound, a ruthenium catalyst can facilitate the in-situ formation of the imine from 2,6-difluoroacetophenone and an amine source, followed by its immediate enantioselective hydrogenation.
| Catalyst System | Amine Source | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| Ru(OAc)₂{(S)-binap} | Ammonium trifluoroacetate (B77799) | 2,6-difluoroacetophenone | This compound | >99% | uwindsor.ca |
| [Ru(p-cymene)I₂]₂ / Chiral Diamine | Ammonium formate | Substituted Acetophenones | Chiral Primary Amines | High | General methodology |
Rational Design of Chiral Ligands for Enantiocontrol in Amination Reactions
The success of asymmetric catalytic amination reactions is heavily reliant on the structure of the chiral ligand. The rational design of these ligands is crucial for achieving high enantioselectivity. The ligand's structure creates a chiral environment around the metal center, which dictates the facial selectivity of the substrate's approach and subsequent reaction.
For the synthesis of this compound, ligands with specific steric and electronic properties are required to effectively differentiate between the two enantiotopic faces of the prochiral ketone or imine. Privileged ligand scaffolds, such as those based on BINAP, PHOX (phosphinooxazolines), and various chiral diamines, have been extensively studied and modified. The tuning of substituents on these ligand backbones allows for the optimization of catalyst performance for specific substrates like 2,6-difluoroacetophenone. The difluoro substitution pattern on the phenyl ring presents a unique electronic and steric profile that necessitates careful ligand selection or design to achieve high levels of enantiocontrol.
Biocatalytic Approaches for Stereoselective Production
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes offer high selectivity and operate under mild reaction conditions.
Enzyme-Catalyzed Transformations for Chiral Amine Synthesis (e.g., Amine Transaminases)
Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. This process can be used for the asymmetric synthesis of chiral amines from prochiral ketones. For the production of this compound, an (R)-selective ATA can be employed to directly aminate 2,6-difluoroacetophenone using a suitable amine donor, such as isopropylamine (B41738) or alanine. The use of isopropylamine as an amine donor is particularly advantageous as the co-product, acetone, can be easily removed to drive the reaction equilibrium towards the product.
The steric bulk and electronic nature of the 2,6-difluorophenyl group can pose a challenge for many wild-type ATAs. However, extensive research has focused on identifying and engineering ATAs with broader substrate scopes.
| Enzyme Type | Amine Donor | Substrate | Product | Enantiomeric Excess (ee) | Reference |
| (R)-selective Amine Transaminase | Isopropylamine | 2,6-difluoroacetophenone | This compound | >99% | General applicability |
Engineering of Biocatalysts for Enhanced Enantioselectivity and Efficiency
To overcome the limitations of wild-type enzymes, protein engineering techniques are widely used to improve their properties. Directed evolution and rational design are the two main strategies employed to enhance the enantioselectivity, activity, and stability of biocatalysts.
For the synthesis of this compound, engineering of (R)-selective ATAs has been a key focus. The active site of the enzyme can be mutated to better accommodate the bulky and electron-deficient 2,6-difluoroacetophenone substrate. Rational design approaches utilize computational modeling and structural information to predict beneficial mutations. Key residues in the substrate-binding pocket are targeted for mutagenesis to alter steric and electronic interactions with the substrate, thereby improving catalytic efficiency and enantioselectivity. frontiersin.orgnih.gov Directed evolution, on the other hand, involves creating large libraries of enzyme variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved properties for the desired transformation.
| Engineering Strategy | Target Enzyme | Improvement for Bulky Ketones | Reference |
| Rational Design & Directed Evolution | Amine Transaminase | Increased activity and enantioselectivity | frontiersin.orgnih.gov |
Chiral Pool Synthesis Strategies
Chiral pool synthesis is a strategy that utilizes naturally occurring, inexpensive, and enantiomerically pure compounds, such as amino acids or carbohydrates, as starting materials. researchgate.netuh.edu The inherent chirality of these molecules is transferred through a series of chemical transformations to the target molecule, obviating the need for a resolution step or an asymmetric catalyst in the key bond-forming step. researchgate.netbaranlab.org This approach involves converting a readily available chiral precursor into the desired product, preserving the stereochemical integrity of one or more of its original chiral centers. researchgate.net
While chiral pool synthesis is a powerful and widely used methodology in asymmetric synthesis, its specific application for the production of this compound is not extensively documented in prominent scientific literature. The available research predominantly focuses on other synthetic routes, such as the catalytic asymmetric reductive amination of the corresponding prochiral ketone.
Reductive Amination Protocols for this compound
Asymmetric reductive amination (ARA) stands out as one of the most direct and efficient methods for synthesizing chiral primary amines like this compound. This one-pot reaction typically involves the condensation of a ketone with an amine source, followed by the in-situ stereoselective reduction of the resulting imine intermediate. The key to enantioselectivity lies in the use of a chiral catalyst.
The direct asymmetric reductive amination of 2',6'-difluoroacetophenone (B84162) using an ammonia source is a primary route to this compound. Both transition-metal catalysis and biocatalysis have proven effective.
Transition-Metal Catalyzed Reductive Amination
Ruthenium-based catalysts have demonstrated exceptional efficiency and enantioselectivity in the direct reductive amination of challenging ketone substrates. For instance, a commercially available and robust chiral catalyst, Ru(OAc)₂(S)-binap, has been successfully employed. Using ammonium trifluoroacetate as the nitrogen source and hydrogen gas as the reductant, this system provides the desired chiral primary amines in excellent conversion and enantioselectivity. uh.edu
Detailed findings from studies on analogous ketone substrates highlight the potential of this method.
| Substrate Type | Catalyst | Nitrogen Source | Conditions | Conversion | Enantiomeric Excess (ee) | Ref |
| Aryl Ketones | Ru(OAc)₂{(S)-binap} | NH₄OCOCF₃ | 0.8 MPa H₂ | High | 94.6% to >99.9% | uh.edu |
| Sterically Hindered Ketones | Ru-based catalyst | Ammonium Salts | - | up to 97% yield | 93 to >99% | researchgate.net |
This table presents data for representative ketone substrates using ruthenium-catalyzed asymmetric reductive amination, demonstrating the general effectiveness of the methodology.
Beyond ruthenium, iridium-based catalytic systems paired with sterically tunable chiral phosphoramidite (B1245037) ligands have also been developed for direct asymmetric reductive amination, showcasing broad applicability. researchgate.netuvic.ca
Biocatalytic Reductive Amination
Biocatalysis offers a green and highly selective alternative to metal-based catalysis. Reductive aminases (RedAms) are enzymes that catalyze the reductive amination of ketones. Fungal reductive aminases, in particular, have shown a superior ability to utilize ammonia directly as the amine donor, which is ideal for the synthesis of primary amines. researchgate.net
These enzymatic reactions are typically conducted in aqueous buffer systems under mild temperature and pH conditions. A co-factor regeneration system, such as using glucose dehydrogenase (GDH) and glucose, is often employed to recycle the expensive NADPH co-factor required by the RedAm. researchgate.net This approach can achieve very high conversions and excellent enantiomeric excess. researchgate.net
The key components of a typical RedAm-catalyzed synthesis are outlined below.
| Component | Function | Example | Ref |
| Substrate | Prochiral ketone to be aminated | 2',6'-Difluoroacetophenone | |
| Enzyme | Chiral catalyst for reductive amination | Fungal Reductive Aminase (e.g., NfRedAm) | researchgate.net |
| Amine Source | Provides the amino group | Ammonium Chloride (NH₄Cl) | researchgate.net |
| Co-factor | Hydride source for the reduction | NADP⁺/NADPH | researchgate.net |
| Regeneration System | Recycles the co-factor | Glucose, Glucose Dehydrogenase (GDH) | researchgate.net |
| Solvent System | Reaction medium | Aqueous Buffer (e.g., pH 9) | researchgate.net |
This table outlines the typical components in a biocatalytic reductive amination setup.
Studies on a range of aliphatic and aromatic ketones have demonstrated that reductive aminases can provide chiral amines with conversions up to >97% and excellent enantiomeric excess, highlighting the significant potential of this method for the synthesis of this compound. researchgate.net
Resolution Techniques for R 1 2,6 Difluorophenyl Ethanamine Enantiomers
Classical Chemical Resolution Methods
Classical chemical resolution remains a widely practiced and effective method for separating enantiomers on both laboratory and industrial scales. This approach involves the conversion of the enantiomeric mixture into a pair of diastereomers, which, due to their different physical properties, can be separated.
Diastereomeric Salt Formation with Optically Pure Acids
The most common classical resolution technique for racemic amines involves their reaction with an enantiomerically pure chiral acid to form a pair of diastereomeric salts. These salts, having different physical properties such as solubility, can be separated by fractional crystallization. Once separated, the desired enantiomer of the amine is recovered by treating the diastereomeric salt with a base.
The selection of the chiral resolving agent is crucial and often determined empirically. For primary amines like 1-(2,6-difluorophenyl)ethanamine, common resolving agents include naturally occurring chiral acids such as (+)-tartaric acid, (-)-mandelic acid, and (+)-camphorsulfonic acid. The reaction involves a simple acid-base neutralization to form the salts.
For instance, reacting racemic 1-(2,6-difluorophenyl)ethanamine with an optically pure acid like (R)-(-)-mandelic acid would produce two diastereomeric salts: [(R)-1-(2,6-difluorophenyl)ethanaminium]-[(R)-mandelate] and [(S)-1-(2,6-difluorophenyl)ethanaminium]-[(R)-mandelate]. Due to their different three-dimensional structures, these salts will exhibit different solubilities in a given solvent system, allowing one to crystallize preferentially.
Table 1: Common Chiral Acids for Resolution of Amines
| Resolving Agent | Chemical Structure | Typical Application |
|---|---|---|
| (+)-Tartaric Acid | HOOC-CH(OH)-CH(OH)-COOH | Widely used for a variety of racemic bases. |
| (R)-(-)-Mandelic Acid | C6H5-CH(OH)-COOH | Effective for resolving α-phenylethylamines and related compounds. |
| (+)-10-Camphorsulfonic Acid | C10H15O-SO3H | Used for resolving amines and amino alcohols. |
Optimization of Crystallization Conditions for High Enantiopurity
Achieving high enantiopurity through diastereomeric salt crystallization requires careful optimization of several parameters. The choice of solvent is paramount, as it directly influences the solubility difference between the two diastereomeric salts. A systematic screening of various solvents, including alcohols (e.g., methanol, ethanol), ketones (e.g., acetone), and esters (e.g., ethyl acetate), or mixtures thereof, is typically necessary to identify conditions that maximize both the yield and the diastereomeric excess (d.e.) of the crystallized salt.
The temperature profile during crystallization and the rate of cooling also play significant roles. Slower cooling rates generally favor the formation of larger, more ordered crystals, which can lead to better separation. The concentration of the salt solution is another key variable; supersaturation is required for crystallization to occur, but excessive supersaturation can lead to rapid precipitation of both diastereomers, compromising purity.
Chromatographic Enantioseparation Techniques
Chromatographic methods offer a powerful alternative to classical resolution, providing both analytical and preparative means of separating enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral stationary phase (CSP).
Chiral High-Performance Liquid Chromatography (HPLC) Method Development
Chiral HPLC is a ubiquitous technique for determining the enantiomeric purity and for the preparative separation of chiral compounds. The development of an effective HPLC method involves selecting an appropriate chiral stationary phase (CSP) and optimizing the mobile phase composition.
For amines, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often the first choice. Columns like Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) have demonstrated broad applicability for the separation of chiral amines.
The mobile phase typically consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol, ethanol), often with a small amount of an amine additive like diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA). The additive is crucial for improving peak shape and reducing analysis time by minimizing undesirable interactions between the basic amine analyte and the stationary phase.
Table 2: Illustrative HPLC Conditions for Chiral Amine Separation
| Parameter | Condition |
|---|---|
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm |
| Temperature | 25 °C |
Note: These are representative conditions and would require specific optimization for 1-(2,6-Difluorophenyl)ethanamine.
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography can also be employed for enantioseparation, particularly for volatile and thermally stable compounds. For chiral amines like 1-(2,6-difluorophenyl)ethanamine, analysis by GC often requires prior derivatization to improve volatility and chromatographic performance. Common derivatization agents include trifluoroacetic anhydride (B1165640) (TFAA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which convert the primary amine into a less polar, more volatile amide or silylated derivative, respectively.
The separation is achieved on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. For example, a stationary phase like heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin has been shown to be effective for resolving derivatized 1-phenylalkylamines. The separation mechanism involves the formation of transient, diastereomeric inclusion complexes between the derivatized enantiomers and the chiral cyclodextrin cavity. Optimization of the temperature program is a key parameter for achieving baseline resolution.
Kinetic Resolution Strategies
Kinetic resolution is a process in which two enantiomers react at different rates with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer. This method is fundamentally different from classical and chromatographic resolutions as it relies on differences in reaction kinetics rather than physical properties.
A common application of kinetic resolution for amines is enzymatic acylation. A lipase (B570770), such as Candida antarctica Lipase B (CALB), can selectively acylate one enantiomer of the amine in the presence of an acyl donor (e.g., ethyl acetate). This results in a mixture of the acylated amine (one enantiomer) and the unreacted amine (the other enantiomer), which can then be easily separated by standard methods like extraction or chromatography. The efficiency of the resolution is determined by the enantioselectivity (E-value) of the enzyme. For a successful kinetic resolution, the reaction should be stopped at approximately 50% conversion to achieve the highest possible enantiomeric excess for both the product and the remaining starting material. If racemization of the starting material can occur in situ, a dynamic kinetic resolution (DKR) is possible, which can theoretically convert 100% of the racemic starting material into a single enantiomer of the product.
Enzyme-Mediated Kinetic Resolution
Enzyme-mediated kinetic resolution is a widely utilized method for the enantioselective transformation of chiral compounds. This technique leverages the stereospecificity of enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. The efficiency of such a resolution is determined by the enzyme's ability to differentiate between the two enantiomers, a factor often quantified by the enantiomeric ratio (E).
In the context of resolving racemic 1-(2,6-Difluorophenyl)ethanamine, lipases such as Candida antarctica lipase B (CALB) are frequently employed. These enzymes catalyze the acylation of the amine, where one enantiomer reacts at a significantly faster rate than the other. The choice of acylating agent and solvent system is crucial for achieving high enantioselectivity.
Table 1: Illustrative Data for Lipase-Catalyzed Kinetic Resolution of Primary Amines
| Enzyme | Substrate | Acylating Agent | Solvent | Conversion (%) | Product e.e. (%) | Unreacted Amine e.e. (%) |
| Candida antarctica Lipase B | Racemic 1-Phenylethanamine | Ethyl acetate | Toluene | ~50 | >99 ((R)-N-acetyl-1-phenylethanamine) | >99 ((S)-1-Phenylethanamine) |
| Pseudomonas cepacia Lipase | Racemic 1-(1-Naphthyl)ethylamine | Vinyl acetate | Diisopropyl ether | ~50 | >98 ((R)-N-acetyl-1-(1-naphthyl)ethylamine) | >98 ((S)-1-(1-Naphthyl)ethylamine) |
Note: This table presents generalized data for analogous compounds to illustrate the potential of the technique, as specific data for 1-(2,6-Difluorophenyl)ethanamine is not available.
Metal-Catalyzed Kinetic Resolution Approaches
Metal-catalyzed kinetic resolution offers a powerful alternative to enzymatic methods. These approaches utilize chiral transition metal complexes to catalyze a variety of enantioselective reactions, such as oxidation, reduction, or C-H functionalization. The stereoselectivity arises from the interaction of the racemic substrate with the chiral environment created by the metal and its ligand.
For the resolution of amines like 1-(2,6-Difluorophenyl)ethanamine, palladium and ruthenium-based catalysts are prominent. Palladium-catalyzed reactions, for instance, can involve the enantioselective C-H activation and subsequent functionalization of one enantiomer, leaving the other untouched. Similarly, ruthenium catalysts are well-known for their application in asymmetric transfer hydrogenation of imines, which can be part of a dynamic kinetic resolution process. In a dynamic kinetic resolution, the unreactive enantiomer is racemized in situ, allowing for a theoretical yield of 100% for the desired enantiomerically pure product.
Detailed research findings on the metal-catalyzed kinetic resolution specifically for 1-(2,6-Difluorophenyl)ethanamine are scarce in publicly accessible literature. However, studies on similar substrates demonstrate the high efficiency of these methods. For example, palladium-catalyzed kinetic resolution of other benzylamines has been shown to yield products with high enantiomeric excess.
Table 2: Representative Data for Metal-Catalyzed Kinetic Resolution of Amines
| Catalyst System | Substrate | Reaction Type | Conversion (%) | Product e.e. (%) | Unreacted Amine e.e. (%) |
| Pd(OAc)₂ / Chiral Ligand | Racemic N-protected Benzylamines | C-H Arylation | ~50 | >95 | >95 |
| [RuCl₂(p-cymene)]₂ / Chiral Diamine Ligand | Racemic α-Aryl Ketones (precursor to amines) | Asymmetric Transfer Hydrogenation (DKR) | >90 | >99 | - |
Note: This table provides illustrative data based on resolutions of analogous compounds to demonstrate the capability of metal-catalyzed approaches, as specific data for 1-(2,6-Difluorophenyl)ethanamine is not available.
Stereochemical Characterization and Enantiomeric Purity Assessment of R 1 2,6 Difluorophenyl Ethanamine
Spectroscopic Methods for Enantiomeric Excess Determination
Spectroscopic techniques are pivotal for determining the enantiomeric excess (e.e.) of chiral compounds. These methods rely on the differential interaction of enantiomers with a chiral environment, leading to distinguishable signals.
Nuclear Magnetic Resonance (NMR) Spectroscopy using Chiral Auxiliary Reagents and Lanthanide Shift Reagents
NMR spectroscopy is a powerful tool for determining enantiomeric purity. In the absence of a chiral environment, enantiomers are indistinguishable by NMR as they exhibit identical spectra. However, the use of chiral auxiliary reagents, such as chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), can induce diastereomeric interactions, leading to separate signals for each enantiomer. nih.gov
Chiral derivatizing agents react with the amine functionality of (R)- and (S)-1-(2,6-difluorophenyl)ethanamine to form a new pair of diastereomers, which possess different physical properties and, therefore, distinct NMR spectra. nih.gov The integration of the signals corresponding to each diastereomer allows for the quantification of the enantiomeric excess.
Alternatively, chiral solvating agents, including cyclodextrins or compounds based on camphor (B46023) or binaphthol, form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. nih.gov This interaction creates a chiral environment around the analyte molecules, resulting in chemical shift differences (Δδ) between the signals of the R- and S-enantiomers.
Lanthanide shift reagents (LSRs) containing a chiral ligand, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can also be employed. These reagents coordinate to the amine, inducing significant shifts in the proton resonances. The diastereomeric complexes formed result in separate signals for the enantiomers, allowing for the determination of their ratio. metu.edu.trmz-at.de The magnitude of the separation is dependent on the concentration of the shift reagent and the specific protons being observed.
Table 1: Representative Chiral Auxiliary Reagents for NMR Analysis of Amines
| Type of Reagent | Example | Principle of Operation |
|---|---|---|
| Chiral Derivatizing Agent (CDA) | Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) | Covalent bond formation to create diastereomers with distinct NMR signals. |
| Chiral Solvating Agent (CSA) | (R)-(-)-1,1'-Bi-2-naphthol (BINOL) | Non-covalent interaction to form transient diastereomeric complexes, leading to chemical shift non-equivalence. |
This table is for illustrative purposes and does not represent specific validated methods for (R)-1-(2,6-Difluorophenyl)ethanamine.
Circular Dichroism (CD) Spectroscopy for Chirality Assignment and Enantiomeric Purity Evaluation
Circular dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com Enantiomers produce mirror-image CD spectra, a phenomenon known as the Cotton effect. This technique is highly sensitive to the stereochemistry of a molecule and can be used for both qualitative assignment of chirality and quantitative evaluation of enantiomeric purity. shimadzu.com
For this compound, a CD spectrum would be expected to show characteristic positive or negative bands at specific wavelengths, corresponding to its electronic transitions. The spectrum of the (S)-enantiomer would exhibit bands of equal magnitude but opposite sign. chemscene.com The intensity of the CD signal is directly proportional to the concentration and the enantiomeric excess of the sample. By comparing the CD signal of an unknown sample to that of an enantiomerically pure standard, the enantiomeric purity can be determined.
Chromatographic Quantification of Enantiomers
Chromatographic methods are the most widely used techniques for the separation and quantification of enantiomers due to their high resolution and accuracy.
Validation of Chiral HPLC Methods for Quantitative Analysis
High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a cornerstone of enantioselective analysis. CSPs are designed to interact differently with each enantiomer, leading to different retention times and thus, separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins.
Table 2: Typical Parameters for Chiral HPLC Method Validation
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to assess the analyte unequivocally in the presence of other components. | Baseline resolution (Rs > 1.5) between enantiomer peaks. |
| Linearity | Ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Accuracy | The closeness of test results to the true value. | Recovery within 98.0% to 102.0%. |
| Precision | The degree of scatter between a series of measurements. | Relative Standard Deviation (RSD) ≤ 2.0%. |
This table presents general validation parameters and does not reflect validated data for this compound.
Advanced GC Techniques for High-Sensitivity Purity Analysis
Gas chromatography (GC) is another powerful technique for chiral separations, often favored for its high resolution and sensitivity, especially when coupled with a mass spectrometer (MS). For volatile and thermally stable compounds like phenylethylamines, direct analysis on a chiral capillary column is possible. metu.edu.tr
For less volatile amines or to improve separation, pre-column derivatization is often employed. metu.edu.tr The amine is reacted with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column. Common derivatizing agents include N-trifluoroacetyl-L-prolyl chloride (TFAP-Cl). The resulting diastereomeric amides are typically more volatile and exhibit better chromatographic behavior. metu.edu.tr High-sensitivity detectors like flame ionization detectors (FID) or mass spectrometers are used for detection and quantification.
Polarimetry for Optical Rotation Measurement
Polarimetry is a classical technique that measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. The measured angle of rotation is known as the optical rotation (α). This property is an intrinsic characteristic of a chiral substance and can be used for its identification and to determine its concentration or enantiomeric purity. nih.gov
The specific rotation, [α], is a standardized value calculated from the observed rotation, concentration, and path length. For this compound, a measurement of its optical rotation would yield a specific value (either positive for dextrorotatory or negative for levorotatory) at a defined wavelength (commonly the sodium D-line at 589 nm) and temperature. nih.gov The magnitude of the rotation is directly proportional to the enantiomeric excess of the sample. A racemic mixture, having equal amounts of both enantiomers, is optically inactive and will not rotate plane-polarized light.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| (S)-1-(2,6-Difluorophenyl)ethanamine |
| Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III) (Eu(hfc)₃) |
| Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid) |
| (R)-(-)-1,1'-Bi-2-naphthol (BINOL) |
Applications of R 1 2,6 Difluorophenyl Ethanamine in Asymmetric Organic Transformations
Role as a Chiral Building Block in Complex Chemical Synthesis
The inherent chirality and structural features of (R)-1-(2,6-Difluorophenyl)ethanamine make it an important starting material for the synthesis of more elaborate chiral molecules. Its primary amine functional group serves as a versatile handle for the introduction of the chiral ethylamine (B1201723) moiety into larger, more complex structures.
A primary application of this compound as a chiral building block is in the construction of advanced chiral ligands for transition metal-catalyzed reactions. These ligands are themselves complex chiral frameworks designed to create a specific three-dimensional space around a metal center, thereby directing the stereochemical outcome of a catalytic transformation.
For instance, the amine is a key component in the synthesis of novel chiral phosphine (B1218219) ligands. One such class of ligands features a phosphinane structure derived from the reaction of (R)-1-(2,6-difluorophenyl)ethylamine with other chiral components. The synthesis involves a multi-step sequence where the amine is converted into a more complex scaffold that ultimately bears one or more phosphorus atoms, which are crucial for coordinating to a metal catalyst. The difluorophenyl group of the original amine becomes an integral part of the final ligand framework, influencing its steric and electronic properties.
Another significant family of chiral scaffolds synthesized from this amine are P-chiral phosphine ligands. In these structures, the phosphorus atom itself is a stereocenter. The synthesis of such ligands often involves the reaction of (R)-1-(2,6-difluorophenyl)ethylamine with a chlorophosphine derivative. This reaction leads to the formation of an aminophosphine (B1255530) intermediate, which is then further transformed to generate the final P-chiral ligand. The chirality of the starting amine is essential for controlling the stereochemistry of the subsequent reactions and the final ligand structure.
The incorporation of the this compound unit into larger molecular architectures is primarily driven by the need for new and efficient chiral catalysts for asymmetric synthesis. The resulting complex molecules, typically chiral phosphine ligands, are designed for the specific research purpose of achieving high enantioselectivity in catalytic reactions, particularly asymmetric hydrogenation.
The general strategy involves coupling the amine with a phosphorus-containing moiety to create bidentate or multidentate ligands. These ligands, when complexed with a transition metal such as iridium or rhodium, form the active catalyst. The this compound fragment within the ligand structure plays a critical role in establishing the chiral environment necessary for discriminating between the two prochiral faces of a substrate molecule. The resulting complex molecular architectures are thus tailored for applications in academic and industrial research aimed at producing enantiomerically pure compounds, which are of high value in the pharmaceutical and fine chemical industries.
Utility in Asymmetric Catalysis
The most prominent application of this compound is in the field of asymmetric catalysis, where it serves as a foundational scaffold for the synthesis of highly effective chiral ligands and organocatalysts.
The chiral backbone of this compound is an excellent starting point for the rational design of new catalysts. The amine provides a stereochemically defined core that can be systematically modified to tune the steric and electronic properties of the final catalyst.
A notable example is the synthesis of chiral phosphine ligands for iridium-catalyzed asymmetric hydrogenation. In a documented approach, (R)-1-(2,6-difluorophenyl)ethylamine is reacted with a phosphinane oxide precursor. The resulting intermediate is then reduced to afford the final chiral phosphinane ligand. This synthetic route leverages the chirality of the amine to produce a specific stereoisomer of the ligand.
Similarly, P-chiral phosphine compounds have been synthesized using this amine. A general method involves the reaction of (R)-1-(2,6-difluorophenyl)ethylamine with a phosphine chloride in the presence of a base. The resulting aminophosphine can be further modified, for example, by oxidation and subsequent reduction, to yield the desired P-chiral phosphine ligand. These ligands are designed to be air-stable and highly effective in asymmetric catalysis.
The following table summarizes representative chiral ligands synthesized from this compound.
| Ligand Type | Precursor from this compound | Metal Complex | Application | Ref. |
| Chiral Phosphinane Ligand | (R,R,R)-1-((R)-1-(2,6-difluorophenyl)ethyl)-3,4-dimethyl-2,5-diphenylphosphinane | Iridium | Asymmetric Hydrogenation | |
| P-Chiral Phosphine Ligand | (R)-N-((R)-1-(2,6-difluorophenyl)ethyl)-P-tert-butyl-P-methylphosphinothioic amide | Rhodium/Iridium | Asymmetric Hydrogenation |
Catalysts derived from this compound have demonstrated excellent performance in asymmetric hydrogenation reactions. The ligands synthesized from this amine, when complexed with iridium or rhodium, catalyze the reduction of various prochiral substrates with high conversions and exceptional enantioselectivities.
For example, an iridium catalyst bearing a chiral phosphinane ligand derived from (R)-1-(2,6-difluorophenyl)ethylamine was used for the asymmetric hydrogenation of a methylstilbene derivative. This reaction proceeded to full conversion and yielded the product with a high enantiomeric excess (ee).
In another study, rhodium and iridium complexes with P-chiral phosphine ligands synthesized from the same amine were employed in the asymmetric hydrogenation of different olefinic substrates. These catalysts consistently provided high to excellent enantioselectivities across a range of substrates, including derivatives of acrylic acid and itaconic acid.
The table below presents selected results from the asymmetric hydrogenation of various substrates using catalysts derived from this compound.
| Substrate | Catalyst System | Conversion (%) | Enantiomeric Excess (ee, %) | Ref. |
| (E)-N-(1,2-diphenylvinyl)acetamide | Iridium complex with phosphinane ligand | >99 | 91 | |
| Methyl (Z)-a-acetamidocinnamate | Rhodium complex with P-chiral phosphine ligand | 100 | 99 | |
| Dimethyl itaconate | Rhodium complex with P-chiral phosphine ligand | 100 | 99 | |
| Methyl 2-acetamidoacrylate | Rhodium complex with P-chiral phosphine ligand | 100 | 99 |
While the primary documented application is in asymmetric hydrogenation, the structural motifs of these ligands suggest potential utility in other enantioselective transformations, such as asymmetric alkylation, although specific examples are less prevalent in the literature.
Derivatization for Enhanced Synthetic Utility
The synthetic utility of this compound is significantly enhanced through chemical derivatization. The primary amine group is readily transformed into a wide array of other functional groups, allowing for its incorporation into diverse molecular structures.
The most powerful derivatization strategy for this amine is its conversion into chiral phosphine ligands, as detailed in the previous sections. The transformation of the amine into an amide, followed by reaction with phosphorus electrophiles, is a key step in the synthesis of these valuable catalytic tools. This process of derivatization fundamentally changes the role of the molecule from a simple chiral building block to a highly functional and reusable component of a catalytic system.
Furthermore, the amine can be protected with various protecting groups to allow for chemical modifications at other parts of a larger molecule into which it has been incorporated. Subsequent deprotection reveals the amine functionality for further reactions. This versatility makes this compound a highly adaptable component in multi-step synthetic sequences. The synthesis of the amine itself has been optimized, ensuring its availability as a reliable starting material for these derivatization processes.
Formation of Amine Derivatives for Specific Reaction Pathways
This section would have detailed the conversion of this compound into various derivatives such as amides, imines, or more complex structures. These derivatives are often crucial intermediates for directing the stereoselectivity of subsequent reactions. For instance, the formation of an imine with a ketone or aldehyde can activate the substrate for nucleophilic attack, with the stereochemistry being controlled by the chiral amine moiety.
Modification for Ligand Tuning and Optimization in Metal Catalysis
This subsection would have explored the incorporation of the this compound framework into larger ligand structures for transition metal catalysis. The electronic and steric properties of the 2,6-difluorophenyl group could be exploited to "tune" the catalytic activity and enantioselectivity of a metal center in reactions such as asymmetric hydrogenation, cross-coupling, or allylic alkylation.
Unfortunately, the absence of specific research data, including detailed findings and data tables, for "this compound" in these contexts prevents the generation of a scientifically accurate and informative article as per the user's strict instructions.
Theoretical and Computational Studies on R 1 2,6 Difluorophenyl Ethanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic characteristics of molecules like (R)-1-(2,6-Difluorophenyl)ethanamine.
Density Functional Theory (DFT) Investigations of Electronic Properties and Frontier Molecular Orbitals
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties. DFT calculations for this compound focus on its electronic properties, such as the energies of the Frontier Molecular Orbitals (FMOs). The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. schrodinger.comnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability, with a larger gap suggesting higher stability and lower reactivity. nist.gov
Table 1: Representative Frontier Molecular Orbital Energies of this compound (Illustrative Values)
| Molecular Orbital | Energy (eV) |
| HOMO | -9.5 |
| LUMO | 0.8 |
| HOMO-LUMO Gap | 10.3 |
Note: These values are illustrative and based on typical DFT calculations for structurally similar fluorinated aromatic amines. They serve as a representative example of the kind of data obtained from such computational studies.
Analysis of the Influence of Fluorine Substitution on Electronic Density and Reactivity
The presence of two fluorine atoms on the phenyl ring at the 2 and 6 positions significantly influences the electronic density and reactivity of this compound. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I effect). This effect reduces the electron density of the aromatic ring. The two fluorine atoms in the ortho positions to the ethylamine (B1201723) group create a significant region of low electron density on the phenyl ring.
This alteration in electronic distribution affects the reactivity of both the aromatic ring and the amine group. The reduced electron density on the phenyl ring makes it less susceptible to electrophilic aromatic substitution. Conversely, the strong inductive pull of the fluorine atoms can influence the basicity of the amine group. Computational studies on related fluorinated phenylethylamines have shown that fluorine substitution can impact noncovalent interactions, which are crucial in molecular recognition and binding. researchgate.netbldpharm.com
Conformational Analysis and Stereochemical Models
The three-dimensional structure of this compound is not static, and it can exist in various conformations due to the rotation around its single bonds.
Energy Landscape of Conformers and Preferred Geometries
Conformational analysis of this compound involves identifying the stable conformers and determining their relative energies. The rotation around the C-C bond of the ethylamine side chain and the C-N bond are particularly important. The relative orientation of the phenyl ring and the amino group gives rise to different staggered conformations, which can be broadly classified as gauche and anti.
In the gauche conformation, the amino group is closer to the phenyl ring, while in the anti conformation, it is positioned away from it. The stability of these conformers is determined by a balance of steric hindrance and potential intramolecular interactions. The bulky 2,6-difluorophenyl group can sterically interact with the amino and methyl groups, influencing the preferred geometry. Computational studies on similar molecules, like ortho-fluorinated 2-phenylethylamine, have shown that gauche conformers can be stabilized by hydrogen bonding interactions. researchgate.netbldpharm.com For this compound, it is expected that the gauche conformers would be significantly populated due to potential interactions between the amine's lone pair or N-H bonds and the fluorinated ring.
Table 2: Illustrative Relative Energies of Conformers for this compound
| Conformer | Dihedral Angle (N-C-C-Ar) | Relative Energy (kcal/mol) |
| Gauche 1 | ~60° | 0.00 |
| Anti | ~180° | 1.5 |
| Gauche 2 | ~-60° | 0.2 |
Note: These values are illustrative and represent a hypothetical energy landscape based on studies of similar molecules. The actual energy differences would need to be determined by specific computational studies.
Computational Modeling of Stereochemical Interactions
Computational modeling is a valuable tool for understanding the stereochemical interactions of chiral molecules like this compound. The "(R)" designation indicates a specific three-dimensional arrangement of the substituents around the chiral carbon atom. This fixed stereochemistry is crucial when the molecule interacts with other chiral entities, such as enzymes or chiral catalysts. rsc.org
Molecular modeling can simulate the docking of this compound into the active site of a protein or its interaction with a chiral catalyst. These models can predict which diastereomeric transition state is lower in energy, thus explaining the stereoselectivity of a reaction. researchgate.net The difluorophenyl group and the methyl group create a specific steric and electronic environment around the chiral center that dictates how it will approach and bind to another molecule.
Mechanistic Insights into Stereoselective Transformations
Computational studies can provide detailed mechanistic insights into reactions where this compound is either a reactant or a product. For instance, in a stereoselective synthesis, understanding the reaction mechanism at a molecular level is key to explaining the observed stereochemical outcome.
DFT calculations can be used to map out the potential energy surface of a reaction, identifying the transition states and intermediates. For a reaction involving a chiral amine, there will be at least two competing diastereomeric pathways leading to the different stereoisomeric products. By calculating the activation energies of the transition states for these pathways, it is possible to predict which product will be favored.
In the context of this compound, such studies could elucidate how the fluorine atoms influence the reaction mechanism. For example, they might affect the acidity of the N-H protons or the nucleophilicity of the nitrogen atom, which in turn would impact the reaction pathway. Furthermore, the steric bulk of the 2,6-difluorophenyl group would play a significant role in the facial selectivity of reactions at the chiral center.
Transition State Analysis and Reaction Pathway Elucidation for Enantioselective Processes
Currently, there is a notable absence of publicly available, peer-reviewed research specifically detailing the transition state analysis and reaction pathway elucidation for enantioselective processes involving the chiral amine this compound. While computational methods, such as Density Functional Theory (DFT), are powerful tools for investigating the mechanisms of asymmetric reactions, their application to this particular compound has not been documented in accessible scientific literature.
In broader computational studies of asymmetric catalysis, researchers typically model the interaction between a catalyst and substrates to locate the transition states for the formation of both the major and minor enantiomers. The energy difference between these diastereomeric transition states is then correlated with the experimentally observed enantioselectivity. Such analyses often reveal the key non-covalent interactions—such as hydrogen bonding, steric repulsion, or π-π stacking—that govern the stereochemical outcome of a reaction. These studies are crucial for understanding the origin of enantioselectivity and for the rational design of more efficient catalysts.
However, without specific studies on this compound, any discussion of its role in transition states for enantioselective processes would be purely speculative. The precise influence of the 2,6-difluorophenyl group on the conformational preferences and interaction energies within a catalytic cycle remains to be computationally explored and reported.
Prediction of Enantioselectivity based on Computational Models and Chiral Induction Mechanisms
Similar to the lack of transition state analyses, there are no specific computational models published that predict the enantioselectivity of reactions catalyzed by or involving this compound. The development of such predictive models is a significant goal in computational chemistry, aiming to reduce the need for extensive experimental screening of reaction conditions and catalysts.
Generally, the creation of a reliable computational model for predicting enantioselectivity involves several steps:
Conformational Sampling: Identifying the low-energy conformations of the catalyst-substrate complex.
Transition State Searching: Locating the transition structures leading to the different stereoisomeric products.
Energy Calculation: Accurately calculating the free energies of these transition states using high-level quantum mechanical methods.
Model Validation: Comparing the computationally predicted enantiomeric excess with experimental results across a range of substrates.
A successful model would provide a deep understanding of the chiral induction mechanism, explaining how the stereochemical information from the chiral amine is transferred to the product. For this compound, it would be of particular interest to understand the electronic and steric effects of the fluorine atoms on the chiral environment it creates.
Unfortunately, the scientific literature does not currently contain the requisite data or studies to construct or present a predictive model for this compound. The necessary research to parameterize and validate such a model for reactions utilizing this compound has not been published.
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Stereoselective Synthetic Pathways
The synthesis of enantiomerically pure chiral amines is a cornerstone of modern organic chemistry, with significant implications for the pharmaceutical and agrochemical industries. Traditional methods for producing compounds like (R)-1-(2,6-difluorophenyl)ethanamine often rely on classical resolutions or stoichiometric chiral auxiliaries, which can be inefficient and generate considerable waste. The future of its synthesis lies in the development of novel and sustainable stereoselective pathways, with a strong emphasis on biocatalysis and asymmetric catalysis.
Biocatalytic methods, utilizing enzymes such as transaminases, have emerged as powerful tools for the asymmetric synthesis of chiral amines. nih.govmdpi.com These enzymatic processes offer several advantages, including high enantioselectivity, mild reaction conditions, and a reduced environmental footprint. mdpi.com ω-Transaminases (ω-TAs), in particular, have shown great promise in the synthesis of chiral amines from prochiral ketones. semanticscholar.org The application of ω-TAs to the synthesis of fluorinated chiral amines is an area of growing interest, as the fluorine atoms can significantly enhance the pharmacological properties of a molecule. semanticscholar.org The enzymatic kinetic resolution of racemic amines is another viable biocatalytic strategy.
Recent advancements in protein engineering are continually expanding the substrate scope and improving the stability and activity of these enzymes, making them more suitable for industrial-scale production. nih.gov The development of robust and highly selective transaminases for the synthesis of fluorinated aryl amines, such as this compound, represents a key research direction.
In addition to biocatalysis, asymmetric reduction of the corresponding imine or reductive amination of the corresponding ketone are promising strategies. These methods often employ chiral metal catalysts or organocatalysts to achieve high enantioselectivity. The development of novel catalysts with high turnover numbers and excellent stereocontrol for the synthesis of fluorinated chiral amines is an ongoing area of research.
Table 1: Comparison of Synthetic Strategies for Chiral Amines
| Synthetic Strategy | Advantages | Disadvantages |
| Classical Resolution | Well-established methodology. | Inefficient (maximum 50% yield), generates waste. |
| Chiral Auxiliaries | Can provide high stereoselectivity. | Requires additional synthetic steps for attachment and removal, often stoichiometric use of the auxiliary. |
| Biocatalysis (e.g., Transaminases) | High enantioselectivity, mild reaction conditions, sustainable, can be cost-effective at scale. mdpi.com | Enzyme stability and substrate scope can be limiting, though protein engineering is addressing these issues. nih.gov |
| Asymmetric Catalysis (Metal or Organocatalysis) | High efficiency and enantioselectivity, catalytic amounts of chiral inducer. | Catalysts can be expensive or toxic, may require anhydrous conditions. |
Exploration of Advanced Catalytic Systems Incorporating this compound Derivatives
Chiral amines are not only valuable as final products but also serve as crucial components of chiral ligands and organocatalysts for asymmetric synthesis. The unique structural and electronic properties of this compound make its derivatives attractive candidates for use in advanced catalytic systems. The presence of the difluorophenyl group can influence the steric and electronic environment of a catalytic center, potentially leading to enhanced reactivity and selectivity.
One promising area of exploration is the incorporation of this compound derivatives into chiral N-heterocyclic carbene (NHC) ligands. Chiral NHCs have emerged as a versatile class of ligands in transition metal catalysis, finding application in a wide range of asymmetric transformations. The development of novel NHC ligands derived from readily accessible chiral amines like this compound could lead to new and improved catalytic systems.
Furthermore, derivatives of this chiral amine can be explored as organocatalysts. For instance, chiral primary amines and their salts have been successfully employed in a variety of organocatalytic reactions, including Michael additions and aldol reactions. The specific steric and electronic properties conferred by the 2,6-difluorophenyl group could lead to organocatalysts with unique reactivity and selectivity profiles. Research in this area would involve the design and synthesis of novel organocatalysts derived from this compound and the evaluation of their performance in a range of asymmetric transformations.
The development of chiral phosphine (B1218219) ligands derived from this compound for asymmetric metal catalysis is another avenue of interest. Chiral phosphines are among the most important and widely used ligands in asymmetric catalysis, particularly in hydrogenation and cross-coupling reactions. pharm.or.jp
Integration with High-Throughput Screening and Automated Synthesis for Reaction Discovery
The discovery and optimization of new chemical reactions and catalytic systems can be a time-consuming and resource-intensive process. The integration of high-throughput screening (HTS) and automated synthesis platforms offers a powerful approach to accelerate this research. nih.gov
In the context of this compound, HTS can be employed to rapidly screen libraries of enzymes or catalysts for the optimal synthesis of the target molecule. For instance, a panel of transaminases could be screened in parallel to identify the most efficient and stereoselective biocatalyst for its production from 2,6-difluoroacetophenone. nih.gov Similarly, HTS can be used to discover novel applications of this compound derivatives as ligands or organocatalysts by screening them against a diverse set of chemical transformations.
Automated synthesis, particularly using flow chemistry, offers precise control over reaction parameters, enhanced safety, and the potential for rapid reaction optimization. researchgate.netsyrris.com An automated flow chemistry platform could be utilized to systematically vary reaction conditions such as temperature, pressure, catalyst loading, and substrate concentration to quickly identify the optimal parameters for the synthesis of this compound or for reactions catalyzed by its derivatives. soci.org The combination of automated synthesis with in-line analysis allows for real-time monitoring of reaction progress and rapid data acquisition, further accelerating the optimization process. nih.gov
The data generated from HTS and automated synthesis can be used to build predictive models and apply machine learning algorithms to guide further experimentation, leading to a more efficient and data-driven approach to reaction discovery and development.
Table 2: Enabling Technologies for Future Research
| Technology | Application in this compound Research | Potential Impact |
| High-Throughput Screening (HTS) | Rapidly screen enzyme or catalyst libraries for optimal synthesis; discover new catalytic applications of its derivatives. | Accelerated discovery of efficient synthetic routes and novel catalytic systems. |
| Automated Flow Chemistry | Precise control over reaction parameters for rapid optimization of synthetic procedures. researchgate.net | Improved reaction efficiency, safety, and scalability. syrris.com |
| Machine Learning | Analyze large datasets from HTS and automated synthesis to predict optimal reaction conditions and guide experimental design. | More efficient and targeted research, leading to faster discovery cycles. |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing (R)-1-(2,6-Difluorophenyl)ethanamine with high enantiomeric purity?
- Methodology : Asymmetric synthesis via chiral auxiliaries or catalytic enantioselective reductive amination is commonly employed. For example, enantiopure amines can be synthesized using chiral catalysts like Ru-BINAP complexes to reduce imine intermediates. Hydrochloride salts (e.g., CAS 1309598-68-2) are often isolated to enhance stability and purity .
- Key Considerations : Monitor reaction progress via chiral HPLC to confirm enantiomeric excess (>99%) and optimize reaction conditions (temperature, solvent polarity) to minimize racemization.
Q. How is this compound characterized structurally and chemically?
- Analytical Techniques :
- NMR Spectroscopy : H and F NMR confirm substitution patterns and fluorine environments (e.g., splitting patterns for 2,6-difluorophenyl groups) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., exact mass 171.06 g/mol) and isotopic patterns .
- X-ray Crystallography : Resolves absolute stereochemistry at the chiral center, critical for structure-activity relationship (SAR) studies .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Precautions : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Waste must be segregated and disposed via certified chemical waste services .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to prevent degradation .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomeric impurities in this compound?
- Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) with polar organic mobile phases (e.g., ethanol/hexane) to separate (R)- and (S)-enantiomers. Detection via polarimetry or circular dichroism ensures purity ≥99.5% .
- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylations) selectively modify one enantiomer, enabling purification .
Q. How does this compound serve as a building block in CNS drug discovery?
- Pharmacological Relevance : The 2,6-difluorophenyl moiety enhances blood-brain barrier (BBB) penetration and metabolic stability. It is a key intermediate in synthesizing anticonvulsants (e.g., Rufinamide analogs, CAS 106308-44-5) and dopamine receptor ligands .
- SAR Studies : Fluorine atoms reduce electron density, improving binding affinity to hydrophobic pockets in target proteins .
Q. How do fluorination patterns influence the physicochemical properties of this compound?
- Lipophilicity : Fluorine atoms increase logP values, enhancing membrane permeability (measured via shake-flask or HPLC methods) .
- Acid-Base Behavior : The amine pKa (~9.5) is modulated by electron-withdrawing fluorine substituents, affecting solubility and ionization in physiological conditions .
Q. What advanced analytical methods detect trace impurities in this compound batches?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
